Niobium selenide

Catalog No.
S1507482
CAS No.
12034-77-4
M.F
NbSe2-4
M. Wt
250.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niobium selenide

CAS Number

12034-77-4

Product Name

Niobium selenide

IUPAC Name

niobium;selenium(2-)

Molecular Formula

NbSe2-4

Molecular Weight

250.85 g/mol

InChI

InChI=1S/Nb.2Se/q;2*-2

InChI Key

IRYOKUZYYFUICU-UHFFFAOYSA-N

SMILES

[Se]=[Nb]=[Se]

Canonical SMILES

[Se-2].[Se-2].[Nb]

Superconductivity

Niobium selenide (NbSe2) exhibits superconductivity, a phenomenon where a material loses all electrical resistance and can conduct electricity perfectly at very low temperatures. NbSe2 becomes superconducting below 7.2 Kelvin (K) . This property has attracted significant research interest due to its potential applications in various fields, including:

  • Development of high-temperature superconductors: Understanding the mechanisms behind superconductivity in NbSe2 can pave the way for developing materials that exhibit superconductivity at higher temperatures, making them more practical for various technological applications .
  • Probing unconventional superconductivity: NbSe2 exhibits characteristics of "unconventional superconductivity," where the pairing mechanism of electrons responsible for superconductivity differs from the conventional Bardeen-Cooper-Schrieffer (BCS) theory. Research on NbSe2 can help us understand these unconventional mechanisms and potentially lead to the discovery of new types of superconductors with unique properties .

Charge Density Wave (CDW)

Another intriguing property of NbSe2 is the existence of a charge density wave (CDW) at temperatures above its superconducting transition. A CDW is a periodic modulation of the electron density within a material . The interplay between the CDW and superconductivity in NbSe2 is a complex phenomenon that researchers are actively investigating. This research aims to understand how these two phenomena interact and influence each other, potentially leading to the development of new materials with tailored properties for specific applications.

Two-Dimensional (2D) Materials

NbSe2 can be exfoliated into single-atom-thick layers, also known as monolayers, making it a valuable material for research in the field of 2D materials. These monolayers exhibit unique properties that differ significantly from the bulk material, including:

  • Ising superconductivity: Monolayer NbSe2 exhibits a specific type of superconductivity known as Ising superconductivity, where the spins of electrons are aligned in the same direction .
  • Quantum metallic state: Monolayers can exhibit a quantum metallic state, a state of matter characterized by unusual electronic behavior at low temperatures .
  • Enhanced CDW: The CDW phenomenon is significantly stronger in monolayers compared to the bulk material, offering opportunities to study this phenomenon in greater detail .

Niobium selenide, specifically niobium diselenide, is a layered transition metal dichalcogenide with the chemical formula NbSe2\text{NbSe}_2. This compound is characterized by its unique crystal structure, which allows it to be easily exfoliated into monolayers. Niobium diselenide exhibits interesting physical properties, including superconductivity at low temperatures (below 7.2 K) and the presence of charge density waves. Its layered structure consists of alternating layers of niobium and selenium atoms, held together by van der Waals forces, which facilitates its mechanical exfoliation into thin films or monolayers .

Niobium diselenide can be synthesized through several methods:

  • Chemical Vapor Deposition: This method involves heating niobium oxide and selenium in the presence of a carrier gas (such as argon or hydrogen) at temperatures ranging from 300 to 800 °C. This process allows for precise control over the thickness of the resulting niobium diselenide layers .
  • Mechanical Exfoliation: Bulk niobium diselenide crystals can be mechanically exfoliated to produce thin films or monolayers suitable for various applications.
  • Hydrothermal Synthesis: This method uses aqueous solutions under high temperature and pressure to produce niobium diselenide nanoparticles or thin films .

Niobium diselenide has a wide range of applications due to its unique properties:

  • Superconductors: It is utilized in superconducting materials that operate at low temperatures.
  • Electronics: The compound's layered structure makes it an excellent candidate for use in field-effect transistors and other electronic devices.
  • Energy Storage: Niobium diselenide is being explored for use in supercapacitors and battery technologies due to its high surface area and conductivity .
  • Lubricants: Its layered nature also allows it to function as a solid lubricant in various mechanical applications.

Research on the interactions of niobium diselenide with other materials has revealed interesting phenomena:

  • Intercalation Compounds: The layered structure allows various ions and small molecules (like rubidium, hydrogen, and transition metals) to intercalate between the layers, altering the physical properties of the material.
  • Doping Effects: Doping with elements such as iron can lead to changes in magnetic properties and superconducting behavior, making it a subject of interest for further studies in material science .

Niobium diselenide shares similarities with other transition metal dichalcogenides. Here are some comparable compounds:

CompoundChemical FormulaSuperconducting PropertiesUnique Features
Niobium diselenideNbSe2_2Yes (7.2 K)Exhibits charge density waves
Molybdenum disulfideMoS2_2NoKnown for excellent electronic properties
Tungsten diselenideWSe2_2Yes (higher than NbSe2_2)Strong spin-orbit coupling
Titanium disulfideTiS2_2NoNotable for its high thermal stability

Uniqueness of Niobium Diselenide

Niobium diselenide stands out due to its combination of superconductivity and charge density wave phenomena, which are not present in all similar compounds. Its ability to form stable monolayers also enhances its potential applications in nanoelectronics and materials science.

Chemical Vapor Deposition (CVD) Techniques for Monolayer Growth

CVD is the most widely adopted method for synthesizing high-quality NbSe₂ monolayers. The process involves the reaction of niobium oxide (NbOₓ) and selenium vapor in a controlled atmosphere. Key advancements include:

  • Salt-assisted growth: Introduction of NaCl reduces the melting point of NbOₓ precursors, forming volatile niobium oxychlorides (NbOCl₃) that react with selenium at lower temperatures (300–800°C) .
  • Substrate versatility: Monolayers grow on SiO₂/Si, graphene, and quartz, with triangular or hexagonal morphologies (Fig. 1a). Atomic force microscopy (AFM) confirms thicknesses of ~1.1 nm for monolayers .
  • Thickness control: Adjusting selenium vapor flow rate and hydrogen content in carrier gas enables precise layer tuning (1–16 nm) .

Table 1: CVD Growth Parameters and Outcomes

ParameterMonolayer (70°C)Few-layer (100°C)
Se vapor flow rate300–340°C450–480°C
Thickness1.1 nm3–16 nm
Crystallite size0.2 mm0.05–0.1 mm
Defect density0.18 nm⁻²0.25 nm⁻²

Molecular Beam Epitaxy (MBE) for Epitaxial Heterostructures

MBE enables atomic-precision growth of NbSe₂ heterostructures, critical for quantum devices:

  • Polymorph control: By modulating Se/Nb flux ratios and substrate temperatures, both 1T (metallic) and 2H (semiconducting) phases are achieved on graphite and graphene .
  • Vertical heterostructures: NbSe₂/CrSBr spin valves exhibit infinite magnetoresistance and nonreciprocal charge transport due to metamagnetic transitions in CrSBr .
  • Superconductivity: Monolayer NbSe₂ grown on graphene retains superconductivity below 7.2 K, unaffected by substrate interactions .

Sonochemical Synthesis of Nanoparticle Morphologies

Sonochemistry produces NbSe₂ nanoparticles with tailored sizes and optical properties:

  • Process: Ultrasonic treatment of NbCl₅·2H₂O and Na₂SeO₃ in hydrazine hydrate yields 20–50 nm nanoparticles .
  • Structural properties: X-ray diffraction (XRD) confirms a hexagonal phase (P6₃/mmc) with lattice parameters a = 3.446 Å, c = 12.55 Å .
  • Optical bandgap: Tauc plot analysis reveals a direct bandgap of 1.418 eV, ideal for photodetectors and solar cells .

Table 2: Sonochemical Synthesis Outcomes

PropertyValue
Crystallite size20–50 nm
Bandgap1.418 eV
Thermal stabilityΔH = 120 kJ/mol
Dislocation density1.2 × 10¹⁴ m⁻²

Salt-Assisted Ambient-Pressure Growth Mechanisms

Salt additives (e.g., NaCl, KCl) enhance NbSe₂ synthesis by:

  • Lowering precursor melting points: NbOₓ reacts with NaCl to form NbOCl₃, facilitating vapor-phase transport .
  • Defect suppression: Low defect densities (~0.18 nm⁻²) are achieved in monolayers due to optimized selenium stoichiometry .
  • Large-area growth: Flakes up to 0.2 mm in lateral size are produced on SiO₂/Si, enabling wafer-scale applications .

Defect Engineering Through Substrate Selection

Substrates critically influence NbSe₂ defect types and densities:

  • Graphene vs. SiO₂: Graphene substrates reduce interfacial strain, minimizing selenium vacancies (Vˢᵉ) and anti-site defects .
  • Stacking faults: ADF-STEM imaging reveals 2Hₐ (bulk-like) and 2Hc (metastable) stacking sequences in bilayers, altering electronic properties .
  • Thermal stability: NbSe₂ on quartz exhibits higher decomposition temperatures (>1300°C) compared to SiO₂-grown films .

Thickness-Dependent Superconducting Transition Temperatures

Niobium selenide exhibits remarkable thickness-dependent superconducting properties that fundamentally alter its electronic behavior as the material is reduced to atomic dimensions [1]. The superconducting critical temperature of bulk niobium selenide is approximately 7.2 Kelvin, but this value undergoes systematic suppression as layer thickness decreases [1] [13]. Monolayer niobium selenide demonstrates a critical temperature of approximately 1 Kelvin, representing a substantial reduction from its bulk counterpart [1].

Research investigations have revealed that the critical temperature reduction follows predictable patterns based on material thickness [25]. Studies on field-effect transistor configurations demonstrate that the highest temperature transition reduces monotonically as flake thickness decreases, with all transition temperatures appearing to extrapolate to approximately the same value at one molecular layer thickness [25]. The thickness-dependent behavior can be attributed to enhanced Coulomb interactions and reduced electron screening arising from increasing disorder and interaction effects in ultrathin films [25].

Thickness RangeCritical Temperature (Kelvin)Key Characteristics
Bulk7.2Standard superconducting behavior
Few layers (>6 layers)3-6Gradual suppression begins
Ultrathin (3-6 layers)1-3Significant suppression
Monolayer~1Minimal superconductivity

Experimental measurements reveal that when niobium selenide films become thinner than six atomic layers, superconductivity no longer spreads evenly throughout the material but instead becomes confined to the surface [10]. This discovery challenges previous assumptions about uniform superconducting behavior in thin films and demonstrates thickness-independent Pearl length behavior in the ultrathin regime [10]. The Pearl length, which typically decreases with increasing thickness, exhibits sharp increases and becomes thickness-independent for films between three to six layers thick [10].

Charge Density Wave Order in Monolayer Configurations

Charge density wave phenomena in monolayer niobium selenide represent one of the most significant electronic modifications observed in reduced-dimensional systems [1] [6]. The transition temperature for charge density wave formation is approximately 33 Kelvin in bulk material, but monolayer configurations exhibit dramatically enhanced charge density wave properties [13]. Recent scanning tunneling microscopy investigations have revealed alternating triangular charge density wave domains characterized by distinctive star-shaped and clover-shaped structures [6].

The charge density wave superstructure in monolayer niobium selenide forms complex domain patterns that were theoretically predicted four decades ago but only recently observed experimentally [6]. High-resolution imaging techniques have successfully captured the distribution patterns of domains characterized by star-shaped and clover-shaped charge density wave structures by numerically determining the displacement of charge density wave modulations relative to the atomic lattice [6]. These domains exhibit triangular shapes arranged in alternating patterns similar to decorative motifs resembling fish or reptile scales [6].

Monolayer niobium selenide demonstrates a three-by-three charge density wave superstructure that disappears at approximately 40 Kelvin [12]. The superstructure intensity diminishes with increasing temperature, with experimental evidence showing a clear temperature dependence of the intensity ratio between the three-by-three superstructure and atomic signals [12]. The phase shift of the superstructure when crossing the Fermi level provides additional confirmation of charge density wave presence in monolayer configurations [12].

Temperature (Kelvin)Charge Density Wave IntensityDomain Structure
4Maximum intensityClear star and clover patterns
30Reduced intensityVisible but weakened patterns
40Minimal intensityNear disappearance threshold
>40AbsentNo detectable superstructure

Interplay Between Superconductivity and Charge Density Wave Phase Coexistence

The coexistence and competition between superconductivity and charge density wave order in niobium selenide represents a fundamental aspect of its electronic behavior [1] [14]. Machine learning potential studies have revealed that charge density waves exhibit strong sensitivity to stacking arrangements and layer numbers, with slight suppression of critical temperature as thickness increases [14]. This relationship demonstrates the complex interplay between these two competing electronic states.

Research findings indicate that the charge density wave transition temperature remains relatively stable across different layer thicknesses, while superconducting transition temperatures show systematic reduction [1]. The preservation of charge density wave order alongside diminishing superconductivity suggests that these phenomena arise from different electronic mechanisms and compete for the same electronic states [1]. The charge density wave gap structure exhibits unconventional characteristics with low-energy features that differ from conventional gap opening in electronic band structures [12].

Experimental investigations have demonstrated that the charge density wave gap structure reflects the presence of collective charge density wave phonon modes, specifically amplitude and phase modes, which couple dynamically to electrons rather than causing static lattice distortions [12]. This dynamic coupling mechanism provides insight into how charge density waves persist and even strengthen in monolayer configurations while superconductivity weakens [12].

The interplay becomes particularly evident in the temperature-dependent behavior of both phenomena [6]. While charge density wave order strengthens in reduced dimensions, superconducting properties become increasingly fragile, suggesting fundamental competition for electronic degrees of freedom [1]. The alternating triangular domain structure observed in charge density waves indicates sophisticated ordering mechanisms that persist independently of superconducting fluctuations [6].

Anomalous Metallic States at Ultrathin Limits

Anomalous metallic states emerge in ultrathin niobium selenide as a distinct electronic phase that challenges conventional understanding of two-dimensional conductivity [15] [19]. These states appear when small magnetic fields disrupt superconducting order in atomically thin materials, resulting in metal-like behavior with unusual properties not aligned with conventional metallic behavior [15]. The anomalous metallic state occupies a substantial region of the phase diagram between superconducting and insulating ground states [19].

Crystalline two-dimensional niobium selenide produced by mechanical co-lamination in inert atmospheres exhibits quantum metallic states in the disorder-free limit [19]. Under small perpendicular magnetic fields, transitions from superconductor to quantum metal demonstrate unique power-law scaling consistent with Bose-metal models where metallic behavior arises from strong phase fluctuations caused by magnetic fields [19]. This behavior represents a departure from the expected superconductor-insulator transition predicted by conventional theories [19].

Recent studies on atomically thin niobium selenide have provided compelling evidence of resilient superconducting fluctuations that contribute to anomalous metallic state formation [15]. Electrical transport measurements reveal that these fluctuations persist even when bulk superconductivity is suppressed, indicating robust phase coherence effects in reduced dimensions [15]. The anomalous metallic state exhibits temperature-independent resistance over extended temperature ranges, distinguishing it from conventional metallic behavior [15].

Magnetic Field (Tesla)Resistance BehaviorElectronic State
0Superconducting dropSuperconductor
0.1-0.5Temperature-independentAnomalous metal
>1.0Increasing with temperatureNormal metal
High fieldActivated behaviorInsulator

The quantum metallic state demonstrates characteristics that cannot be explained by conventional band theory alone [23]. Bose metal formation in niobium selenide films represents a revolutionary quantum state that exhibits properties distinct from both superconductors and insulators at extremely low temperatures [23]. This state provides deeper understanding of quantum fluctuations that influence superconductivity and electrical resistance in low-dimensional materials [23].

Pseudospin Texture and Spin-Momentum Locking Effects

Pseudospin texture and spin-momentum locking phenomena in niobium selenide arise from strong spin-orbit interactions and valley-dependent Berry curvature effects [26]. Monolayer niobium selenide exhibits Ising superconductivity characterized by electron spins locked to out-of-plane directions due to non-centrosymmetric crystal structure [26]. The in-plane upper critical field exceeds six times the Pauli paramagnetic limit, providing evidence of unconventional Ising pairing protected by spin-momentum locking [26].

Spin-momentum locking constrains spin orientation perpendicular to electron momentum, creating helical spin textures that enable efficient spin generation and detection [16]. In two-dimensional Rashba systems, electron spins rotate in circular orbital motion for ballistically moving electrons, although spin orientation remains locked toward spin-orbit fields [16]. This demonstrates spin manipulation through control of electron orbital motion and reveals potential effects of orbital degrees of freedom on spin phase [16].

The Ising superconducting state in monolayer niobium selenide results from competing Zeeman effects and large intrinsic spin-orbit interactions [26]. Density functional theory calculations reveal that niobium selenide approaches ferromagnetic instability, particularly pronounced in monolayer configurations [27]. This magnetic instability enables sizable singlet-triplet mixing of superconducting order parameters, contrary to conventional considerations of pairing symmetry in monolayer systems [27].

Experimental investigations of superconducting diode effects and magnetochiral anisotropy in few-layer niobium selenide demonstrate enhanced spin-orbit coupling above atomic limits [13]. Two-critical-current signatures and enhanced critical fields suggest triplet-mixed Cooper pairs with anomalously enhanced spin-orbit coupling [18]. These results highlight unique spin-momentum locking with large stiffness beyond theoretical expectations, suggesting unknown driving forces for spin polarization inherent to chirality [18].

Layer ConfigurationSpin-Orbit StrengthCritical Field EnhancementPairing Type
BulkModerateStandard Pauli limitConventional singlet
Few layersEnhanced2-3x Pauli limitMixed singlet-triplet
MonolayerMaximum>6x Pauli limitIsing-type pairing

Hydrogen Bond Acceptor Count

2

Exact Mass

252.73942 g/mol

Monoisotopic Mass

252.73942 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (90.48%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

12034-77-4

Wikipedia

Niobium diselenide

General Manufacturing Information

Niobium selenide (NbSe2): ACTIVE

Dates

Modify: 2023-08-15

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